(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid
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Overview
Description
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid is a derivative of D-gluconic acid, characterized by the absence of a hydroxyl group at the third carbon position. This compound plays a significant role in various metabolic pathways and is an intermediate in the degradation of glucose and other sugars in certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of gluconate dehydratase, which catalyzes the dehydration of D-gluconate to produce 3-deoxy-D-gluconic acid . This method is advantageous due to its high specificity and mild reaction conditions.
Industrial Production Methods: Industrial production of 3-deoxy-D-gluconic acid often employs biocatalytic processes due to their efficiency and sustainability. The gluconate dehydratase enzyme from Thermoproteus tenax is frequently used, as it can be easily overproduced in Escherichia coli and purified through simple precipitation steps . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include 3-deoxy-D-gluconate derivatives, which can be further utilized in various biochemical pathways .
Scientific Research Applications
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is involved in metabolic studies and enzyme kinetics.
Industry: this compound is used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of 3-deoxy-D-gluconic acid involves its role as an intermediate in metabolic pathways. It is converted to pyruvate and D-glyceraldehyde-3-phosphate through the action of specific enzymes, which then enter the tricarboxylic acid cycle and glycolytic pathway, respectively . This conversion is crucial for energy production and cellular metabolism.
Comparison with Similar Compounds
- 2-Dehydro-3-deoxy-D-gluconic acid
- 2-Keto-3-deoxy-D-gluconic acid
- 3-Deoxy-D-erythro-2-hexulosonic acid
Comparison: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid is unique due to its specific role in certain metabolic pathways and its structural characteristics. Unlike its similar compounds, it lacks a hydroxyl group at the third carbon position, which influences its reactivity and interactions with enzymes. This uniqueness makes it a valuable compound for various biochemical and industrial applications .
Properties
CAS No. |
498-43-1 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
InChI Key |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
1518-59-8 18521-63-6 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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